6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid” is a chemical with the molecular formula C24H25NO4 . It has a molecular weight of 391.46 .
Molecular Structure Analysis
The molecular structure of this compound involves a fluorene ring system attached to a spiro[2.5]octane structure via a methoxycarbonyl group . The fluorene ring system is electron-withdrawing, which impacts the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 391.46 and a molecular formula of C24H25NO4 . Other specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Chemical Synthesis and Reactivity
- The study by Kayukova et al. (2006) delves into the reactions of 6,6-dialkyl-5,7-dioxo-4,8-dioxaspiro[2.5]octane derivatives, showcasing the formation of various cyclopropane and azabicyclo compounds through interactions with alcohols and oximes. This demonstrates the compound's potential in generating a wide array of structurally diverse molecules (Kayukova et al., 2006).
Dipeptide Synthons Development
- Suter et al. (2000) successfully synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel dipeptide synthon, highlighting its utility in peptide synthesis. This work emphasizes the role of spirocyclic compounds in developing new synthetic routes for peptide and protein chemistry, offering a new toolkit for constructing complex biological molecules (Suter et al., 2000).
Spirocyclic and Bicyclic Compounds Investigation
- Research by Tsuno et al. (2006) on the cycloaddition reactions involving 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane diones further enriches the understanding of spiro compounds' reactivities. These findings contribute to the broader application of spirocyclic structures in synthesizing novel organic compounds with potential therapeutic properties (Tsuno et al., 2006).
Novel Conformationally Constrained Dipeptide Isosteres
- The work by Guarna et al. (1999) introduced 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids as new dipeptide isosteres. This research opens up new avenues for the design of peptide mimetics, potentially impacting drug discovery by providing scaffolds for the development of novel pharmaceuticals (Guarna et al., 1999).
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20-13-23(20)9-11-24(12-10-23)22(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNBNCHXOHOFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2008331-24-4 |
Source
|
Record name | 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.